4-Methyl-2-oxo-2H-chromene-3-carbonitrile

Catalog No.
S566488
CAS No.
24526-69-0
M.F
C11H7NO2
M. Wt
185.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-oxo-2H-chromene-3-carbonitrile

CAS Number

24526-69-0

Product Name

4-Methyl-2-oxo-2H-chromene-3-carbonitrile

IUPAC Name

4-methyl-2-oxochromene-3-carbonitrile

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C11H7NO2/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3

InChI Key

FFBLBFMTKGSSPY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C#N

Synonyms

3-cyano-4-methylcoumarin

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C#N

Potential Applications in Scientific Research

Research into 3-CMC is ongoing, and several potential applications are being explored:

  • Biological Activity: Studies have investigated the potential antimicrobial and antifungal properties of 3-CMC. PubChem, National Institutes of Health: )
  • Laser Dyes: Research suggests that 3-CMC may have potential applications in the development of lasers. ScienceDirect, A Novel Blue Laser Dye Based on 3-Cyano-4-Methyl-7-Hydroxycoumarin, Tetsuo Kaneko, et al.:
  • Material Science: Studies have explored the use of 3-CMC in the development of nonlinear optical materials. Journal of Materials Chemistry C, Synthesis and nonlinear optical properties of 3-cyano-4-methylcoumarin derivatives, A. I. Potapov, et al.:

4-Methyl-2-oxo-2H-chromene-3-carbonitrile, also known by its CAS number 24526-69-0, is a chemical compound belonging to the class of chromenes. It has a molecular formula of C11H7NO2C_{11}H_{7}NO_{2} and a molecular weight of 185.18 g/mol. This compound appears as a white to light yellow solid and is characterized by its unique chromene structure, which consists of a benzopyran ring fused with a carbonitrile group at the 3-position. The compound exhibits high solubility in organic solvents and moderate solubility in water, with a melting point ranging from 194°C to 198°C .

, particularly those involving nucleophilic substitutions and condensation reactions. A notable reaction is the Knoevenagel condensation, where it can react with aldehydes or ketones to form substituted chromene derivatives. This reaction highlights its utility in synthesizing more complex organic molecules . Additionally, it can undergo reactions typical of nitriles, such as hydrolysis to form corresponding carboxylic acids.

Research indicates that 4-Methyl-2-oxo-2H-chromene-3-carbonitrile exhibits significant biological activities. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a role in drug metabolism . This inhibition suggests potential applications in pharmacology, especially in drug-drug interaction studies. Furthermore, derivatives of this compound have shown promise in anti-inflammatory and anticancer activities, making it a subject of interest in medicinal chemistry .

The synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 4-methylcoumarin with malononitrile under basic conditions. This method allows for the formation of the desired chromene structure through cyclization and subsequent functionalization. Other methods include modifications through various condensation reactions, which can yield different derivatives with tailored properties .

This compound finds applications across several fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for developing drugs targeting inflammatory diseases and cancer.
  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds and dyes.
  • Material Science: Its derivatives are investigated for their optical properties, making them suitable for use in nonlinear optical materials .

Interaction studies involving 4-Methyl-2-oxo-2H-chromene-3-carbonitrile have focused on its role as an enzyme inhibitor. Specifically, its interaction with cytochrome P450 enzymes has been studied to understand its potential effects on drug metabolism and pharmacokinetics. Furthermore, studies have assessed its binding affinity to various biological targets, providing insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-Methyl-2-oxo-2H-chromene-3-carbonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile19088-73-40.89
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate6935-44-00.88
2-Oxo-2H-chromene-3-carboxylic acid531-81-70.79
2-Oxo-2H-chromene-6-carboxylic acid7734-80-70.79
α-Cyano-4-hydroxycinnamic acid28166-41-80.78

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile lies in its specific combination of the chromene framework with a carbonitrile group, which contributes to its distinct chemical reactivity and biological properties.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24526-69-0

Wikipedia

4-Methyl-2-oxo-2H-chromene-3-carbonitrile

Dates

Modify: 2023-08-15

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